Methyl 2-(4-isobutylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921342 | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-34-5 | |
| Record name | Ibuprofen methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-isopropylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F58KSV2GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chloromethylation of Isobutylbenzene
The first step involves chloromethylation of isobutylbenzene using chloromethyl methyl ether in the presence of zinc oxide as a catalyst. Key parameters include:
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Temperature : Maintained below 35°C during HCl gas introduction to prevent side reactions.
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Catalyst : ZnO facilitates the electrophilic substitution reaction, yielding a mixture of isobutylbenzyl chloride isomers (87.5% para, 12% ortho, 0.5% meta).
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Yield : 82.2% based on isobutylbenzene input, with the organic layer separated via aqueous washes to remove inorganic byproducts.
Cyanidation and Phase-Transfer Catalysis
The crude isobutylbenzyl chloride is reacted with sodium cyanide under phase-transfer catalysis (PTC) conditions:
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Catalyst : Methyltrialkylammonium chloride (1% by weight of chloride) enables efficient nucleophilic substitution at 80°C.
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Reaction Time : 4.5 hours for >95% conversion to (isobutylphenyl)acetonitrile.
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Purification : Distillation at 25 mm Hg removes residual isobutylbenzene, yielding a nitrile-rich intermediate.
Methylation with Methyl Chloride
The nitrile intermediate undergoes monoalkylation using methyl chloride in basic conditions:
Table 1: Key Reaction Parameters in Industrial Synthesis
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chloromethylation | 35°C, ZnO catalyst | 82.2% | 87.5% para isomer |
| Cyanidation | 80°C, PTC catalyst | >95% | >98% by GC |
| Methylation | 35°C, 50% NaOH | 90–95% | Minimal dialkylation |
| Hydrolysis | H₂SO₄/AcOH reflux | 85–90% | >99.5% after crystallization |
Alternative Pathways and Comparative Analysis
Direct Esterification of Ibuprofen
Although excluded from the patent, academic literature describes esterification of ibuprofen with methanol via acid catalysis. Optimal conditions include:
Transesterification Routes
High-purity methyl ester can be obtained via transesterification of ibuprofen ethyl ester:
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Challenges |
|---|---|---|
| Industrial Multi-Step | High scalability, minimal purification | Complex process optimization |
| Direct Esterification | Simplicity, short reaction time | Acid-sensitive substrates |
| Transesterification | Mild conditions, high purity | Requires pre-formed ethyl ester |
Process Optimization and Quality Control
In-Process Monitoring
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(4-isobutylphenyl)propanoic acid.
Reduction: Formation of 2-(4-isobutylphenyl)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H20O2
- Molecular Weight : 220.31 g/mol
- IUPAC Name : Methyl 2-[4-(2-methylpropyl)phenyl]propanoate
- CAS Number : 61566-34-5
The compound features a propanoate group attached to a phenyl ring with an isobutyl substituent at the para position, which contributes to its biological activity similar to that of ibuprofen .
Anti-inflammatory and Analgesic Properties
This compound exhibits notable anti-inflammatory and analgesic effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to its parent compound, ibuprofen, thereby reducing pain and inflammation in various experimental models . Studies have shown that this compound can serve as a candidate for further pharmaceutical development aimed at enhancing anti-inflammatory therapies.
Intermediate in Drug Synthesis
This compound is utilized as an important intermediate in the synthesis of various analgesics and anti-inflammatory drugs. Its structural similarity to ibuprofen allows for modifications that could lead to the development of new NSAIDs with improved efficacy or reduced side effects .
Toxicity and Safety Profile
Toxicity assessments suggest that this compound has a favorable safety profile, which supports its exploration in drug development. Its interactions with biological targets have been investigated through pharmacokinetic studies and in silico docking analyses, confirming its potential as a safe anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ibuprofen | Ibuprofen | Widely used NSAID; strong anti-inflammatory effects |
| Methyl 2-(4-tert-butylphenyl)propanoate | tert-butyl | Increased lipophilicity; potential for enhanced absorption |
| Methyl 2-(4-methylphenyl)propanoate | methyl | Variation in side chain; altered pharmacological profile |
| Methyl 2-(4-hexylphenyl)propanoate | hexyl | Longer alkane chain; changes solubility properties |
The table highlights how this compound stands out due to its balanced hydrophobicity and biological activity profile, making it a valuable candidate for further exploration in medicinal chemistry .
Development of New NSAIDs
Research has focused on modifying the structure of this compound to develop new NSAIDs with better therapeutic profiles. For instance, studies have aimed at enhancing its anti-inflammatory properties while minimizing gastrointestinal side effects common with traditional NSAIDs like ibuprofen .
Ultrasound-Assisted Synthesis
Recent studies have explored ultrasound-assisted synthesis techniques for producing derivatives of this compound. This method has shown promise in improving yields and reducing reaction times compared to traditional synthesis methods, making it a subject of interest for future pharmaceutical applications .
Mechanism of Action
The mechanism of action of methyl 2-(4-isobutylphenyl)propanoate involves its conversion to ibuprofen in the body. Ibuprofen inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Triazole-Modified Derivatives
Examples :
- (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5b) Structure: Incorporates a triazole ring with a para-chlorophenyl substituent. Key Data: IR peaks at 3132 cm⁻¹ (C-H stretch) and 1727 cm⁻¹ (ester C=O). Yield: 85% . Activity: Designed as selective COX-2 inhibitors, with molecular modeling supporting enhanced binding affinity compared to unmodified esters .
- (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)this compound (5c) Structure: Fluorine substitution on the triazole-linked phenyl group. Impact: Fluorine’s electronegativity may improve metabolic stability and membrane permeability .
Comparison : Chloro and fluoro derivatives exhibit similar synthetic yields (~85%) but differ in electronic effects, influencing COX-2 selectivity and bioavailability.
Amino-Cyclohexyl Esters
Examples :
- 2-(2-(1-(Aminomethyl)cyclohexyl)acetoxy)ethyl-2-(4-isobutylphenyl)propanoate (9c) Structure: Features a cyclohexylamine group. Key Data: IR peaks at 3327 cm⁻¹ (N-H) and 1732 cm⁻¹ (ester C=O). Elemental analysis: C, 71.62%; H, 9.47% .
- 3-(2-(1-(Aminomethyl)cyclohexyl)acetoxy)propyl-2-(4-isobutylphenyl)propanoate (9d) Structure: Extended alkyl chain (propyl vs. ethyl in 9c). Impact: Longer chains may alter solubility and tissue penetration .
Halogenated Derivatives
Examples :
- Methyl 2-(4-Bromophenyl)-2-methylpropanoate Structure: Bromine substitution at the para position. Key Data: Molecular weight 257.12 (vs. 234.3 for this compound). Higher molecular weight due to bromine’s atomic mass .
- Methyl 2-(4-(1-Fluoro-2-methylpropyl)phenyl)propanoate (2y) Synthesis: Derived via visible-light fluorination. Yield: 55% .
Comparison : Bromine increases molecular weight and steric bulk, while fluorine optimizes pharmacokinetics but reduces synthetic efficiency (55% vs. 85% for triazole derivatives).
O-Alkylated Esters
Examples :
- Pent-4-en-1-yl 2-(4-isobutylphenyl)propanoate (84) Structure: Alkyl chain with a terminal double bond. Synthesis: 100% yield via O-alkylation, indicating high efficiency . Application: The unsaturated bond may facilitate further functionalization or biodegradation .
Amide Derivatives
Examples :
- Methyl 2-[2-(4-Isobutylphenyl)propanamido]propanoate (Dex-2) Structure: Amide linkage replacing the ester.
Comparison : Amides (e.g., Dex-2) are more resistant to enzymatic cleavage than esters, altering drug release profiles.
Research Findings and Implications
- Synthetic Efficiency : O-Alkylation (e.g., compound 84) achieves near-quantitative yields, whereas fluorination (compound 2y) is less efficient (55%) .
- Biological Activity : Triazole derivatives (e.g., 5b) demonstrate targeted COX-2 inhibition, likely due to enhanced π-π stacking with the triazole ring .
- Structural Modifications : Halogenation and alkylation adjust lipophilicity and molecular weight, critical for drug distribution and metabolism .
Biological Activity
Methyl 2-(4-isobutylphenyl)propanoate, an ester derivative of ibuprofen, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into its biological activity, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its chemical formula is C14H20O2, and it features a propanoate group attached to a phenyl ring with an isobutyl substituent at the para position. This structural similarity suggests that it may exhibit comparable pharmacological properties.
Anti-Inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant biological activity, particularly in reducing pain and inflammation. Studies have shown that it may inhibit cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, similar to ibuprofen.
- In Vitro Studies : In vitro assays demonstrated that this compound can effectively reduce inflammation markers in cell cultures treated with pro-inflammatory agents. For instance, one study reported a reduction in interleukin-6 (IL-6) levels when cells were exposed to this compound .
- In Vivo Studies : Animal models have shown promising results, where administration of the compound led to significant reductions in pain responses compared to control groups. The analgesic effect was measured using the formalin test and hot plate test, both standard methods for assessing pain relief in rodents .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification : The compound is commonly synthesized via Fischer esterification by refluxing 2-(4-isobutylphenyl)propanoic acid with methanol in the presence of an acid catalyst .
- Multi-step Synthesis : A more complex synthesis involves chloromethylation of benzene derivatives followed by multiple reaction steps to yield high-purity products .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of this compound compared to other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ibuprofen | Ibuprofen | Widely used NSAID; strong anti-inflammatory effects |
| Methyl 2-(4-tert-butylphenyl)propanoate | tert-butyl | Increased lipophilicity; potential for enhanced absorption |
| Methyl 2-(4-methylphenyl)propanoate | methyl | Variation in side chain; altered pharmacological profile |
| Methyl 2-(4-hexylphenyl)propanoate | hexyl | Longer alkane chain; changes solubility properties |
This comparison highlights how this compound stands out due to its balanced hydrophobicity and biological activity profile, making it a valuable candidate for further exploration in medicinal chemistry.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study on its efficacy as an anti-inflammatory agent in rheumatoid arthritis models demonstrated significant improvement in joint swelling and pain scores when compared to untreated controls .
- Case Study 2 : Another investigation assessed its safety profile through toxicity tests, revealing a favorable outcome with no significant adverse effects observed at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(4-isobutylphenyl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The esterification of ibuprofen (2-(4-isobutylphenyl)propanoic acid) with methanol or ethanol under acid catalysis (e.g., H₂SO₄ or HCl) achieves yields >95%. Key parameters include stoichiometric alcohol excess (3–5 equivalents), reflux conditions (70–80°C), and reaction times of 6–8 hours. Alternative routes involve transesterification of ibuprofen ethyl ester with methanol, requiring basic catalysts like NaOH (0.1–0.5 mol%) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Purity Analysis : HPLC with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phases like acetonitrile/water (70:30 v/v) at 1.0 mL/min, UV detection at 220 nm .
- Structural Confirmation : ¹H/¹³C NMR (CDCl₃, 400 MHz) for ester group confirmation (δ 3.65–3.70 ppm for methoxy protons), FTIR (C=O stretch at ~1740 cm⁻¹), and mass spectrometry (EI-MS for molecular ion peak at m/z 220) .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer : Implement in-process controls (IPCs) such as TLC (hexane:ethyl acetate, 8:2) to monitor reaction progress. Use pharmacopeial reference standards (e.g., EP Impurities K, L, M) to validate purity thresholds (>98% by area normalization in HPLC) and track byproducts like 2-(4-formylphenyl)propanoic acid (Impurity K) .
Advanced Research Questions
Q. What strategies mitigate the formation of hydrolytic degradation products during storage or formulation?
- Methodological Answer : Stability studies under ICH Q1A guidelines reveal hydrolysis to ibuprofen in aqueous media. Mitigation strategies include:
- Formulation : Use non-aqueous excipients (e.g., polyethylene glycol) or enteric coatings to limit moisture exposure.
- Storage : Maintain pH 5–6 in buffered solutions and store at ≤25°C with desiccants. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics (e.g., Arrhenius modeling) .
Q. How do structural modifications of this compound affect its biological activity?
- Methodological Answer : Amide derivatives (e.g., methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate) synthesized via coupling agents (EDC/HOBt) show enhanced COX-1/COX-2 inhibition compared to the parent ester. In vitro assays (e.g., human whole blood COX inhibition) at 10 µM concentrations quantify IC₅₀ values. Molecular docking (PDB: 3LN1) identifies steric and electronic interactions with catalytic serine residues .
Q. What advanced impurity profiling methods are applicable for regulatory compliance?
- Methodological Answer : LC-MS/MS with charged aerosol detection (CAD) detects trace impurities (≤0.1%) such as 2-(4-ethylphenyl)propanoic acid (Impurity N) and 2-hydroxyibuprofen (Impurity M). Forced degradation (acid/base/oxidative stress) followed by QbD-based method validation ensures specificity and robustness per ICH Q2(R1) .
Q. How can researchers resolve discrepancies in reported synthetic yields across literature?
- Methodological Answer : Contradictions often arise from catalyst loading or solvent polarity. For example, ethanolysis with 0.2 mol% H₂SO₄ yields 96% vs. 89% with 0.1 mol%. Design of Experiments (DoE) using response surface methodology (RSM) optimizes variables (temperature, catalyst, solvent) to reconcile data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
